molecular formula C19H19NO3 B12904767 6,7-Dimethoxy-4-(4-methoxybenzyl)isoquinoline CAS No. 61190-20-3

6,7-Dimethoxy-4-(4-methoxybenzyl)isoquinoline

Cat. No.: B12904767
CAS No.: 61190-20-3
M. Wt: 309.4 g/mol
InChI Key: FATMOMPOECTJKE-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-(4-methoxybenzyl)isoquinoline is a benzylisoquinoline alkaloid. This compound is known for its unique structure, which includes methoxy groups at the 6 and 7 positions of the isoquinoline ring and a 4-methoxybenzyl group attached to the nitrogen atom. It has been isolated from natural sources such as the plant Annona squamosa .

Preparation Methods

Synthetic Routes and Reaction Conditions

One method for synthesizing 6,7-dimethoxy-4-(4-methoxybenzyl)isoquinoline involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . This reaction yields 6,7-dimethoxy-3,4-dihydroisoquinoline, which can then be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can potentially be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-(4-methoxybenzyl)isoquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups in the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can yield tetrahydroisoquinoline derivatives .

Scientific Research Applications

6,7-Dimethoxy-4-(4-methoxybenzyl)isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-4-(4-methoxybenzyl)isoquinoline involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce apoptosis in cancer cells by interacting with DNA and disrupting cell cycle progression . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups and benzyl substitution contribute to its stability and reactivity, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

61190-20-3

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

6,7-dimethoxy-4-[(4-methoxyphenyl)methyl]isoquinoline

InChI

InChI=1S/C19H19NO3/c1-21-16-6-4-13(5-7-16)8-14-11-20-12-15-9-18(22-2)19(23-3)10-17(14)15/h4-7,9-12H,8H2,1-3H3

InChI Key

FATMOMPOECTJKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=CN=CC3=CC(=C(C=C32)OC)OC

Origin of Product

United States

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